molecular formula C16H15NO6S2 B2604878 2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid CAS No. 872696-29-2

2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid

Cat. No.: B2604878
CAS No.: 872696-29-2
M. Wt: 381.42
InChI Key: HUBLCIGODYRRQY-GHXNOFRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5Z)-5-[(4-Ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid is a high-purity chemical compound intended for research applications. This rhodanine derivative is part of a class of compounds known as 2-thioxothiazolidin-4-ones, which are the subject of ongoing scientific investigation . The core research value of this compound lies in its potential activity as a ligand for transthyretin (TTR) . TTR is a transport protein found in serum and cerebrospinal fluid, and its misfolding and aggregation into amyloid fibrils is implicated in several forms of amyloidosis, including familial amyloid polyneuropathy (FAP) and senile systemic amyloidosis (SSA) . Researchers are exploring TTR ligands for their ability to stabilize the native tetrameric structure of the protein, thereby inhibiting the process of amyloidogenesis . Compounds with this mechanism of action have therapeutic potential for a range of amyloid-related diseases, such as ATTR amyloidosis (both hereditary and wild-type), Alzheimer's disease, Prion disease (Creutzfeldt-Jakob disease), and certain eye diseases including age-related macular degeneration and Stargardt disease . The structural features of this compound, including the (Z)-benzylidene group at the 5-position of the thiazolidine ring and the flexible butanedioic acid (succinic acid) moiety on the nitrogen, are designed to facilitate specific molecular interactions with the TTR binding site . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures, or for human or veterinary use.

Properties

IUPAC Name

2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO6S2/c1-2-23-10-5-3-9(4-6-10)7-12-14(20)17(16(24)25-12)11(15(21)22)8-13(18)19/h3-7,11H,2,8H2,1H3,(H,18,19)(H,21,22)/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUBLCIGODYRRQY-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C(CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C(CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid typically involves the following steps:

  • Formation of Thiazolidine Ring: : The precursor amine and an α-halo acid react in the presence of a base to form the thiazolidine ring structure.

  • Attachment of Ethoxyphenyl Group: : The thiazolidine intermediate then undergoes a condensation reaction with 4-ethoxybenzaldehyde to introduce the ethoxyphenyl moiety.

  • Final Oxidation and Functionalization: : The compound is finally oxidized to introduce the oxo and sulfanylidene functionalities.

Industrial Production Methods

On an industrial scale, the production of this compound involves optimizing the reaction conditions to maximize yield and purity. This might include controlling temperature, solvent selection, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The sulfanylidene group can be further oxidized to a sulfoxide or sulfone under strong oxidizing conditions.

  • Reduction: : The oxo group is reducible to a hydroxyl group using reducing agents such as lithium aluminum hydride.

  • Substitution: : The ethoxyphenyl group may undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Lithium aluminum hydride or sodium borohydride.

  • Substitution: : Halogens (e.g., bromine or chlorine) in the presence of a Lewis acid catalyst (e.g., ferric chloride).

Major Products Formed from These Reactions

  • Oxidation: : Formation of sulfoxide or sulfone derivatives.

  • Reduction: : Formation of hydroxyl derivatives.

  • Substitution: : Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules, particularly in the development of new ligands for catalysis.

Biology

In biological research, 2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid is studied for its potential interactions with biomolecules and enzymes due to its unique structure.

Medicine

Medically, this compound is investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound may be used in the formulation of specialized coatings or materials due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid exerts its effects involves its interaction with specific molecular targets such as enzymes or receptors. Its structure allows it to form strong interactions with biological molecules, potentially inhibiting or modulating their function.

Comparison with Similar Compounds

Core Structural Variations

Table 1: Structural Features of Selected Rhodanine Derivatives

Compound Name Substituent at C-5 Carboxylic Acid Chain Key Structural Differences Evidence Source
Target Compound (2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-...) 4-ethoxyphenyl Butanedioic acid Dual carboxylic acids; ethoxy group
Epalrestat (E)-2-methyl-3-phenylprop-2-enylidene Acetic acid Conjugated enone; mono-carboxylic acid
2-[(5Z)-5-(4-bromobenzylidene)-...]butanoic acid (CAS 1122565-91-6) 4-bromophenyl 3-methylbutanoic acid Bromine substituent; branched chain
(Z)-5-((4-Methyl-1H-imidazol-5-yl)methylidene)-...acetic acid (4b) 4-methylimidazolyl Acetic acid Heterocyclic substituent
4-[(5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-...}methylidene)-...]butanoic acid Pyrazolyl-ethylsulfanylphenyl Butanoic acid Pyrazole ring; ethylsulfanyl group

Key Observations :

  • Substituent Effects : The 4-ethoxyphenyl group provides moderate hydrophobicity and electron-donating capacity, contrasting with bromine (electron-withdrawing in ) or heterocyclic groups (e.g., imidazole in ).

Antimicrobial Activity :

  • Epalrestat, a mono-carboxylic acid derivative, is an aldose reductase inhibitor used for diabetic neuropathy but lacks significant antimicrobial activity .
  • Compounds with pyrazolyl or indolyl substituents (e.g., ) show enhanced antibacterial and antifungal properties, likely due to improved target binding (e.g., shikimic acid kinase in Mycobacterium tuberculosis ).

Enzyme Inhibition :

  • Rhodanine derivatives with cinnamaldehyde fragments (e.g., epalrestat) inhibit aldose reductase , while those with bromophenyl groups () may target oxidative stress pathways.
  • Molecular docking studies (e.g., ) suggest that substituent bulkiness (e.g., ethoxy vs. bromine) affects binding pocket occupancy in enzymes like MtSK (Mycobacterium tuberculosis shikimic acid kinase).

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound logP Solubility (mg/mL) Melting Point (°C) Hydrogen Bond Donors/Acceptors Reference
Target Compound ~3.5* Moderate (estimated) Not reported 2 / 8
Epalrestat 4.2 Low 210–212 1 / 5
4b () 2.8 High 254–256 2 / 7
2-[(5Z)-5-(4-bromobenzylidene)-...] 4.9 Low Not reported 1 / 5

*Estimated via analogy to similar structures.

Key Insights :

  • The target compound’s dual carboxylic acids likely reduce logP (increased hydrophilicity) compared to bromophenyl (logP 4.9 ) or cinnamaldehyde derivatives (logP 4.2 ).
  • High melting points in imidazole-containing analogues (e.g., 254–256°C in ) suggest strong crystal lattice interactions, absent in the target compound due to its flexible chain.

Computational and Experimental Studies

  • Molecular Dynamics (MD) : Simulations on compound 2 (a bromoindolyl derivative ) revealed stable binding to MtSK, with solvent-accessible surface area (SASA) and principal component analysis (PCA) highlighting conformational flexibility. The target compound’s ethoxy group may reduce steric clashes compared to bulkier substituents .
  • Docking Scores : GOLD scores for rhodanine derivatives vary with substituent electronic profiles. The 4-ethoxyphenyl group’s moderate polarity may balance hydrophobic and polar interactions, unlike bromine (high Grid_vdw scores in ).

Biological Activity

The compound 2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid (CAS No. 313530-07-3) is a member of the thiazolidinone family, which has garnered attention in medicinal chemistry for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C14H13NO4S2C_{14}H_{13}NO_{4}S_{2}, with a molecular weight of 323.39 g/mol. Its structure includes a thiazolidinone ring, an ethoxyphenyl group, and a methylidene linkage, contributing to its unique chemical properties.

PropertyValue
Molecular FormulaC₁₄H₁₃NO₄S₂
Molecular Weight323.39 g/mol
CAS Number313530-07-3

Antimicrobial Activity

Research indicates that derivatives of thiazolidinones exhibit significant antimicrobial properties. For instance, compounds similar to the target compound have shown antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis with minimal inhibitory concentration (MIC) values ranging from 16 to 32 mg/ml . The specific activity of this compound against various pathogens remains to be fully elucidated.

Enzyme Inhibition

The compound's thiazolidinone structure allows it to interact with various enzymes. Studies have reported that similar compounds can inhibit serine proteases and other enzymatic targets associated with viral replication and bacterial resistance . The inhibition of these enzymes could provide therapeutic benefits in treating infections and diseases caused by resistant strains.

Anti-inflammatory Effects

Thiazolidinones are also explored for their anti-inflammatory properties. Compounds in this class have been shown to modulate inflammatory pathways, potentially providing relief in conditions like arthritis and other inflammatory diseases. The specific anti-inflammatory activity of the target compound warrants further investigation.

The mechanism by which this compound exerts its biological effects likely involves multiple pathways:

  • Enzyme Interaction : The compound may inhibit specific enzymes critical for microbial survival or cancer cell proliferation.
  • Apoptosis Induction : By triggering apoptotic pathways in cancer cells, it can lead to reduced tumor growth.
  • Inflammatory Pathway Modulation : It may downregulate pro-inflammatory cytokines, alleviating symptoms associated with chronic inflammation.

Case Studies and Research Findings

Several studies have investigated the biological activities of thiazolidinone derivatives:

  • Antimicrobial Studies : Zvarec et al. reported that certain derivatives exhibited significant antibacterial effects against Staphylococcus aureus with MIC values indicating promising therapeutic potential .
  • Anticancer Activity : A study involving novel 5-pyrazoline substituted thiazolidinones demonstrated promising anticancer activity with GI50 values ranging from 1.64 to 4.58 μM against leukemia cell lines .
  • Enzymatic Inhibition : Research indicated that thiazolidinone derivatives could inhibit key enzymes involved in viral replication and bacterial resistance mechanisms .

Q & A

Q. What are the standard synthetic routes for preparing this thiazolidinone derivative?

The synthesis typically involves multi-step reactions:

  • Step 1: Condensation of 4-ethoxyphenylaldehyde with thiazolidinone precursors (e.g., rhodanine or 2-thioxothiazolidin-4-one) under acidic or basic conditions to form the Z-configured exocyclic double bond .
  • Step 2: Introduction of the butanedioic acid moiety via nucleophilic substitution or alkylation, often using coupling agents like DCC (dicyclohexylcarbodiimide) to ensure regioselectivity .
  • Step 3: Purification via column chromatography or recrystallization using solvents such as ethanol/DMF mixtures to isolate the final product .

Q. How is the compound structurally characterized?

Key techniques include:

  • NMR Spectroscopy: 1^1H and 13^13C NMR to confirm the Z-configuration of the methylidene group and the presence of the sulfanylidene moiety .
  • Mass Spectrometry (HRMS): To verify molecular weight (expected ~411.5 g/mol) and fragmentation patterns consistent with thiazolidinone derivatives .
  • X-ray Crystallography: For resolving stereochemical ambiguities, particularly the spatial arrangement of the 4-ethoxyphenyl group .

Q. What in vitro assays are used to evaluate its biological activity?

Common methodologies:

  • Antimicrobial Activity: Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values reported .
  • Anti-inflammatory Screening: Inhibition of COX-2 or LOX enzymes, measured via ELISA .
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50_{50} values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and regioselectivity?

  • Catalyst Screening: Use of Lewis acids (e.g., ZnCl2_2) or organocatalysts to enhance cyclization efficiency during thiazolidinone formation .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while toluene facilitates reflux conditions for condensation .
  • Temperature Control: Lower temperatures (0–5°C) minimize side reactions during acid coupling steps .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

  • Dynamic NMR Studies: To detect tautomerism or rotational barriers in the thiazolidinone ring .
  • Isotopic Labeling: 2^2H or 13^13C labeling of the methylidene group to confirm its configuration via NOE correlations .
  • Computational Validation: DFT calculations (e.g., B3LYP/6-31G**) to predict chemical shifts and compare with experimental data .

Q. What strategies are employed to study structure-activity relationships (SAR)?

  • Analog Synthesis: Modifying the 4-ethoxyphenyl group (e.g., replacing ethoxy with methoxy or halogens) to assess electronic effects on bioactivity .
  • Fragment-Based Design: Truncating the butanedioic acid chain to evaluate its role in target binding .
  • 3D-QSAR Modeling: Using CoMFA/CoMSIA to correlate steric/electrostatic fields with activity data .

Q. How to investigate its mechanism of action using computational tools?

  • Molecular Docking: Targeting enzymes like PPAR-γ or α-glucosidase to identify binding poses and key interactions (e.g., hydrogen bonds with the sulfanylidene group) .
  • MD Simulations: Assessing stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent models .
  • Pharmacophore Mapping: Identifying essential features (e.g., the thiazolidinone ring) for inhibitory activity .

Q. What approaches address poor pharmacokinetic properties (e.g., low solubility)?

  • Salt Formation: Co-crystallization with sodium or potassium to enhance aqueous solubility .
  • Prodrug Design: Esterification of the carboxylic acid groups to improve membrane permeability .
  • Nanoparticle Encapsulation: Using PLGA or liposomal carriers for sustained release in biological systems .

Q. How to mitigate challenges in regioselectivity during synthesis?

  • Protecting Group Strategies: Temporarily blocking reactive sites (e.g., the sulfanylidene sulfur) with Boc or Fmoc groups .
  • Microwave-Assisted Synthesis: Accelerating reaction rates to favor kinetically controlled products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.